

The Discovery and History of Phosphoenolpyruvate: A Technical Guide

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Compound of Interest

Compound Name: Phosphoenolpyruvate

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Executive Summary

Phosphoenolpyruvate (PEP), a three-carbon carboxylic acid, holds a pivotal position in cellular metabolism. As the ester derived from the enol of pyruvate and phosphate, it is a critical intermediate in both glycolysis and gluconeogenesis, effectively acting as a metabolic crossroads. Its most notable characteristic is the possession of the most energy-rich phosphate bond found in biological systems, with a standard free energy of hydrolysis of approximately -61.9 kJ/mol.^[1] This high group transfer potential enables PEP to drive the synthesis of ATP via substrate-level phosphorylation, a fundamental process in energy currency generation. Beyond its central role in energy metabolism, PEP is a key precursor in the biosynthesis of aromatic amino acids in plants and microorganisms and serves as the energy source for the unique phosphotransferase system (PTS) for sugar uptake in bacteria. This document provides a comprehensive overview of the historical milestones, key experiments, and quantitative data associated with the discovery and elucidation of the roles of **phosphoenolpyruvate**.

Historical Context and Discovery

The discovery of **phosphoenolpyruvate** is intrinsically linked to the broader effort to unravel the intricate steps of alcoholic fermentation and glycolysis in the early 20th century. The complete pathway, known today as the Embden-Meyerhof-Parnas (EMP) pathway, was largely elucidated by 1940 through the collective work of Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas.^{[2][3]}

While there is no single publication heralding the "discovery" of PEP, its identification as a crucial intermediate emerged from this body of work. The key breakthrough came from the laboratory of Otto Meyerhof. In 1934, Karl Lohmann and Otto Meyerhof published seminal work identifying PEP as the phosphorylated compound responsible for the transfer of a phosphate group to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP).[4][5] This reaction, the final step in the glycolytic payoff phase, was recognized for its critical role in cellular energy production. Jakub Parnas later coined the term "phosphorylation" to describe this transfer.[4]

The chemical identity and structure of **phosphoenolpyruvate** were definitively established through subsequent research, culminating in its first successful chemical synthesis by Erich Baer in 1952. This provided an unambiguous structural proof and made the compound available for further biochemical studies.

A significant expansion of PEP's known biological roles came in 1964, when Saul Roseman and his colleagues discovered the **phosphoenolpyruvate**:sugar phosphotransferase system (PTS) in bacteria.[6][7][8] They demonstrated that bacteria utilize the high energy of PEP's phosphate bond to drive the transport and concomitant phosphorylation of sugars across the cell membrane, a unique mechanism distinct from ATP-driven transport.

Quantitative and Thermodynamic Data

The unique biochemical function of PEP is rooted in its thermodynamic properties and its interaction with key metabolic enzymes.

Table 1: Thermodynamic and Cellular Properties of Phosphoenolpyruvate

Parameter	Value	Organism/Condition	Reference(s)
Standard Free Energy of Hydrolysis (ΔG°)	-61.9 kJ/mol	Standard Conditions	[1]
Intracellular Concentration	0.2 mM	E. coli (glucose-grown)	[9]
Intracellular Concentration	~0.8 - 1.4 mM	S. cerevisiae (low Pyruvate Kinase activity)	[10]
Intracellular Concentration	Increases with glucose concentration	Mammalian Islet Cells	[11]

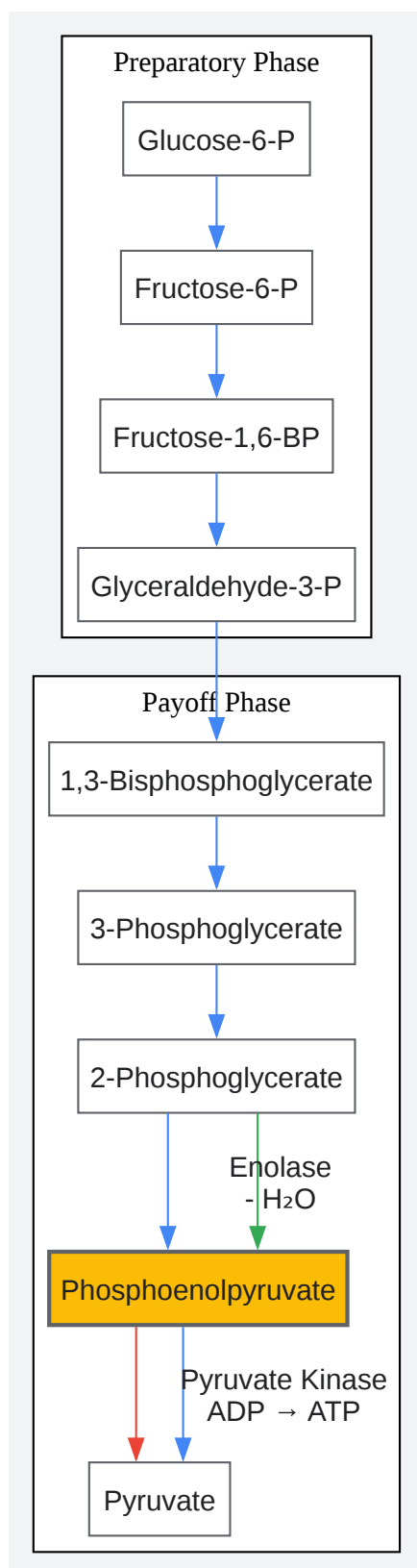
Table 2: Kinetic Parameters of Key PEP-Metabolizing Enzymes

Enzyme	Substrate	Km Value (mM)	Organism/Tissue	Reference(s)
Pyruvate Kinase	Phosphoenolpyruvate	0.05 - 0.12	Crustacean Muscle / Rat Spermatids	[2][3]
Pyruvate Kinase	Phosphoenolpyruvate	~0.57	R. toruloides (yeast)	[12]
Enolase	2-Phosphoglycerate	0.008	General	[13][14]
PEPCK (cytosolic)	Oxaloacetate	0.012	Mammalian	[15]
PEPCK (cytosolic)	GTP	0.013	Mammalian	[15]
PEP Carboxylase	Phosphoenolpyruvate	0.35 (in presence of activators)	E. coli	[9]

Note: K_m values are highly dependent on experimental conditions (pH, temperature, cofactor concentrations) and can vary between isozymes.

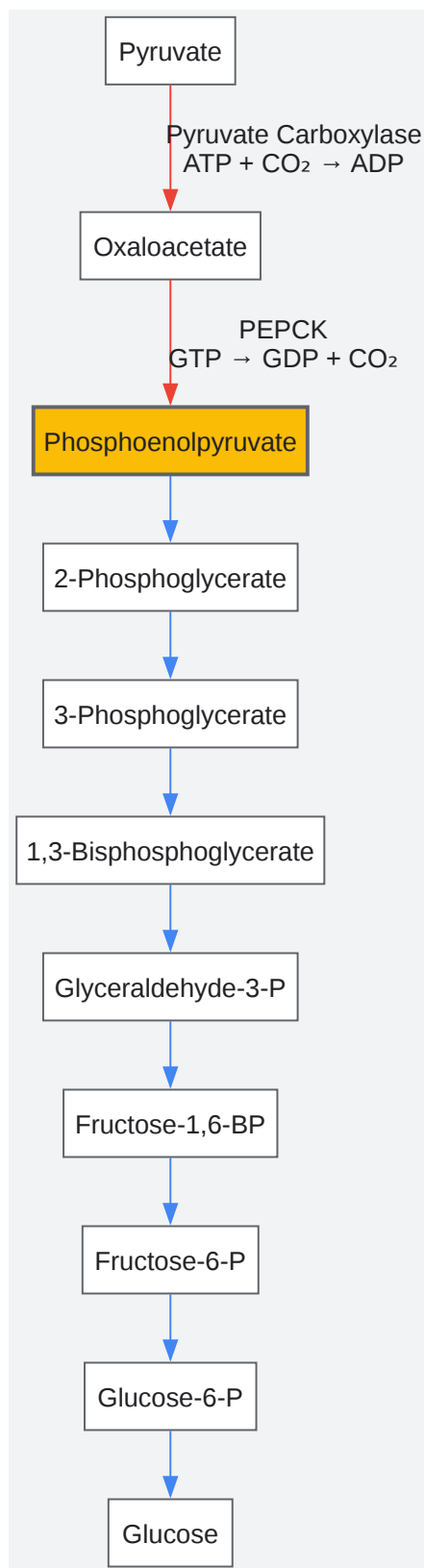
Key Metabolic Pathways Involving PEP

The central role of PEP is best visualized through its position in major metabolic pathways.



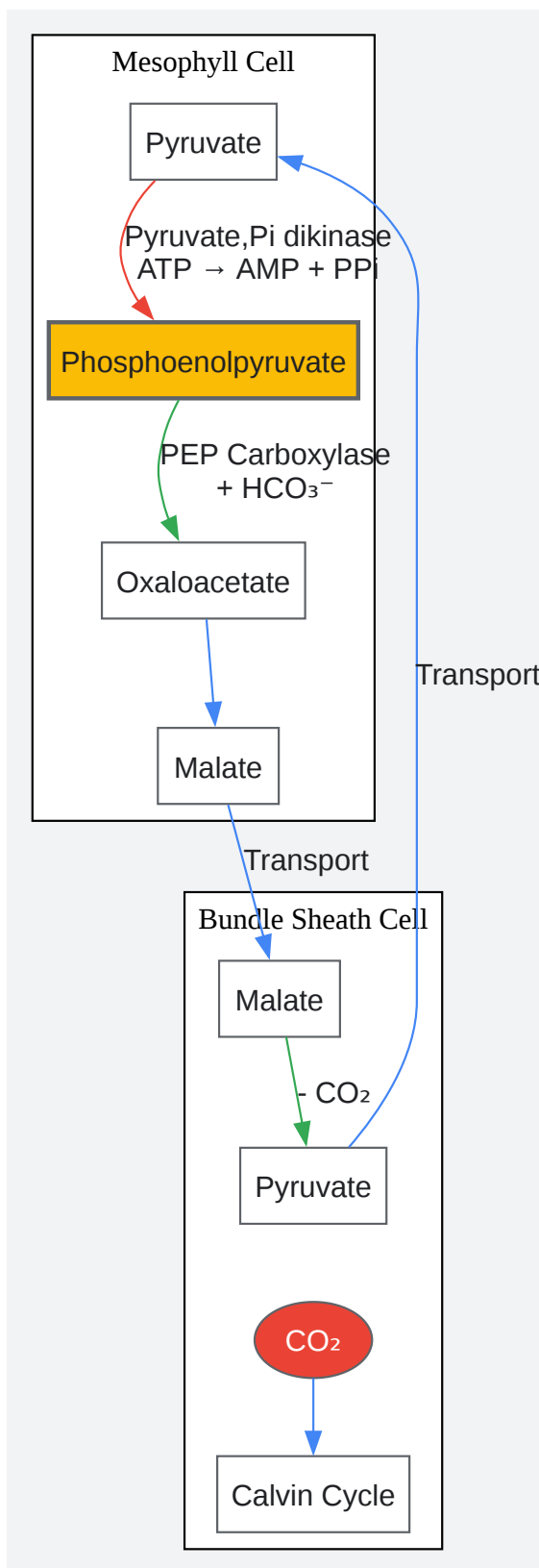
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Caption: Role of PEP in the Embden-Meyerhof-Parnas (EMP) Glycolysis Pathway.



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Caption: Role of PEP in the Gluconeogenesis Pathway.



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Caption: Role of PEP in C4 Carbon Fixation Pathway.

Key Experimental Protocols

The characterization of PEP and its associated enzymes relied on the development of specific assays and extraction procedures. While the original methods from the 1930s were rudimentary by today's standards, the principles remain. Below are detailed modern protocols representative of the techniques used to study PEP metabolism.

Protocol 1: Extraction of Glycolytic Intermediates from Yeast

This method is based on rapid quenching and cold solvent extraction to preserve the in vivo state of labile metabolites like PEP.

Objective: To extract glycolytic intermediates from *Saccharomyces cerevisiae* for subsequent quantification.

Materials:

- Yeast culture (*S. cerevisiae*)
- Quenching solution: 60% (v/v) Methanol, pre-cooled to -40°C
- Extraction solution: Chloroform, pre-cooled to -40°C
- Washing solution: 60% Methanol, pre-cooled to -40°C
- High-speed refrigerated centrifuge
- Stopped-flow apparatus (for rapid time-course experiments)

Procedure:

- Rapid Quenching: To capture a metabolic snapshot, rapidly stop all enzymatic activity. For time-course experiments, mix the yeast suspension with a substrate (e.g., glucose) in a stopped-flow apparatus and spray the culture directly into 2 volumes of quenching solution at -40°C. This process should take less than 0.1 seconds.[\[16\]](#)

- Cell Harvesting: Pellet the quenched cells by centrifugation at 5,000 x g for 5 minutes at -20°C.
- Washing: Resuspend the cell pellet in cold washing solution to remove extracellular contaminants and centrifuge again.
- Extraction: Resuspend the final cell pellet in cold chloroform at -40°C. The chloroform disrupts the cell membrane, releasing intracellular metabolites into the solvent.[\[16\]](#)
- Phase Separation: Add cold water to the chloroform suspension to create a two-phase system. Vortex vigorously.
- Metabolite Collection: Centrifuge at 10,000 x g for 10 minutes at low temperature. The polar metabolites, including PEP and other glycolytic intermediates, will be in the upper aqueous/methanol phase.
- Analysis: Carefully collect the upper aqueous phase. The extract can then be stored at -80°C or analyzed immediately using techniques such as LC-MS/MS, NMR, or enzymatic assays.

Protocol 2: Coupled Enzyme Assay for Pyruvate Kinase Activity

This is a continuous spectrophotometric assay that measures pyruvate kinase (PK) activity by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).

Objective: To determine the kinetic parameters (V_{max} , K_m) of pyruvate kinase.

Materials:

- Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM $MgCl_2$, pH 7.5
- Adenosine diphosphate (ADP) solution
- **Phosphoenolpyruvate** (PEP) solution (varied concentrations for K_m determination)
- NADH solution
- Lactate dehydrogenase (LDH) (commercially available, high purity)

- Sample containing pyruvate kinase (e.g., purified enzyme, cell lysate)
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
 - Assay Buffer
 - A saturating concentration of ADP (e.g., 1.5 mM)
 - A starting concentration of PEP (e.g., for K_m determination, start with 0.05 mM and increase incrementally)
 - A fixed, non-limiting concentration of NADH (e.g., 0.2 mM)
 - An excess of LDH (e.g., 10-20 units)
- Initiation: Add the enzyme sample to the cuvette to initiate the reaction. The total volume should be standardized (e.g., 1 mL).
- Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance is due to the oxidation of NADH to NAD^+ by LDH as it reduces the pyruvate (produced by PK) to lactate.
- Calculation: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ϵ for NADH at 340 nm = $6220 \text{ M}^{-1}\text{cm}^{-1}$).
- Kinetic Analysis: Repeat the assay with varying concentrations of PEP. Plot the initial reaction rates against the PEP concentration and fit the data to the Michaelis-Menten equation to determine the K_m for PEP and the V_{max} of the enzyme.



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Caption: Workflow for a Coupled Spectrophotometric Assay of Pyruvate Kinase.

Conclusion

The discovery of **phosphoenolpyruvate** marked a pivotal moment in the history of biochemistry, transforming the understanding of cellular energy dynamics. From its initial identification as a high-energy intermediate in glycolysis to its recognized roles in gluconeogenesis, bacterial transport, and plant carbon fixation, PEP has proven to be a molecule of exceptional versatility. The elucidation of its properties and functions, a process spanning decades of meticulous research, showcases the foundational principles of metabolic investigation. For researchers and drug development professionals today, understanding the history and biochemical significance of PEP remains essential for targeting metabolic pathways in areas ranging from infectious disease to oncology and metabolic disorders.

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- To cite this document: BenchChem. [The Discovery and History of Phosphoenolpyruvate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093156#discovery-and-history-of-phosphoenolpyruvate]

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